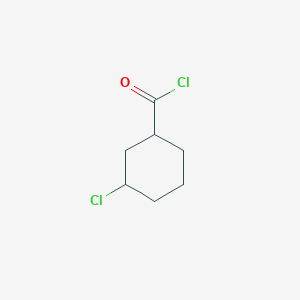
3-Chlorocyclohexane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarbonyl chloride, 3-chloro- is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclohexanecarbonyl chloride, where a chlorine atom is substituted at the third position of the cyclohexane ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonyl chloride, 3-chloro- can be synthesized through the chlorination of cyclohexanecarbonyl chloride. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In industrial settings, cyclohexanecarbonyl chloride, 3-chloro- is produced by reacting cyclohexanecarboxylic acid with thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarbonyl chloride, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to cyclohexanemethanol derivatives using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Cyclohexanecarboxylic Acid: Formed by hydrolysis.
Applications De Recherche Scientifique
Cyclohexanecarbonyl chloride, 3-chloro- is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of cyclohexanecarbonyl chloride, 3-chloro- involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarbonyl chloride: The parent compound without the chlorine substitution.
Cyclopropanecarbonyl chloride: A smaller ring analog.
Cyclobutanecarbonyl chloride: A four-membered ring analog.
Phenylacetyl chloride: An aromatic analog.
Uniqueness
Cyclohexanecarbonyl chloride, 3-chloro- is unique due to the presence of the chlorine atom at the third position, which imparts distinct reactivity and properties compared to its analogs. This substitution can influence the compound’s steric and electronic characteristics, making it suitable for specific synthetic applications .
Propriétés
Numéro CAS |
54417-92-4 |
|---|---|
Formule moléculaire |
C7H10Cl2O |
Poids moléculaire |
181.06 g/mol |
Nom IUPAC |
3-chlorocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4H2 |
Clé InChI |
LAZXZYFFWDONMF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)
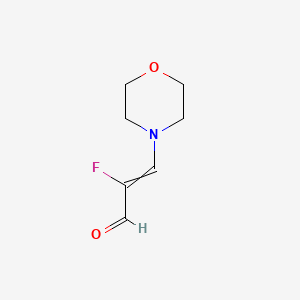
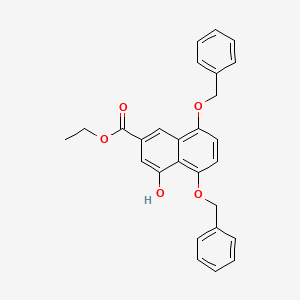

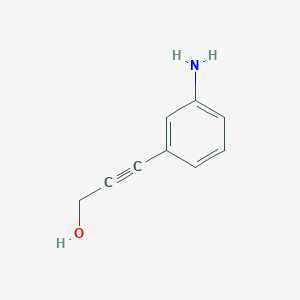
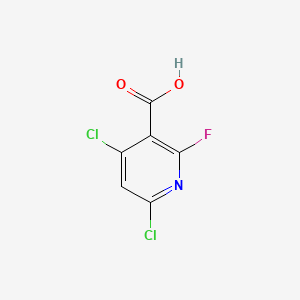



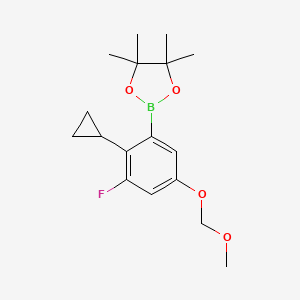
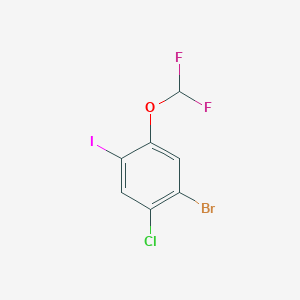
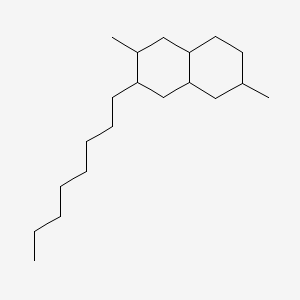
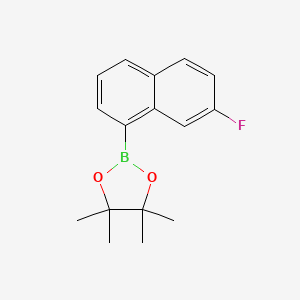
![Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B13934235.png)
